molecular formula C13H15N5O5 B11599498 4-Amino-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide

4-Amino-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide

Cat. No.: B11599498
M. Wt: 321.29 g/mol
InChI Key: WKQIQPPTGXQUKF-GIDUJCDVSA-N
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Description

4-Amino-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide is a synthetic compound known for its diverse biological activities. The compound features a 3,4,5-trimethoxyphenyl group, which is a versatile pharmacophore in medicinal chemistry, contributing to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide typically involves the condensation of 4-amino-1,2,5-oxadiazole-3-carbohydrazide with 3,4,5-trimethoxybenzaldehyde under reflux conditions. The reaction is usually carried out in ethanol or methanol as a solvent, with the addition of a catalytic amount of acetic acid to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding oxadiazole derivatives with oxidized functional groups.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Substituted derivatives with various functional groups replacing the amino group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Amino-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with various molecular targets. The 3,4,5-trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are crucial for cell division and stress response in cancer cells . This inhibition leads to the disruption of cellular processes, ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide stands out due to its unique combination of the oxadiazole ring and the 3,4,5-trimethoxyphenyl group, which imparts a wide range of biological activities. Its ability to inhibit multiple molecular targets makes it a promising candidate for further drug development.

Properties

Molecular Formula

C13H15N5O5

Molecular Weight

321.29 g/mol

IUPAC Name

4-amino-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C13H15N5O5/c1-20-8-4-7(5-9(21-2)11(8)22-3)6-15-16-13(19)10-12(14)18-23-17-10/h4-6H,1-3H3,(H2,14,18)(H,16,19)/b15-6+

InChI Key

WKQIQPPTGXQUKF-GIDUJCDVSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=NON=C2N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=NON=C2N

Origin of Product

United States

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